

Application Notes & Protocols: Amorphispironone Formulation for Enhanced Drug Delivery

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Compound of Interest		
Compound Name:	Amorphispironone	
Cat. No.:	B1652116	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorphispironone is a novel therapeutic agent classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. These properties present significant challenges for oral bioavailability due to dissolution rate-limited absorption. To overcome this limitation, an amorphous solid dispersion (ASD) of Amorphispironone has been developed. By converting the crystalline drug into a high-energy amorphous state, stabilized within a polymer matrix, the formulation aims to significantly enhance its dissolution rate and apparent solubility, thereby improving its therapeutic efficacy. Amorphous solid dispersions are a well-established strategy for improving the oral bioavailability of poorly soluble drugs.[1][2][3] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of the Amorphispironone ASD formulation.

Physicochemical Properties of Amorphispironone Formulations

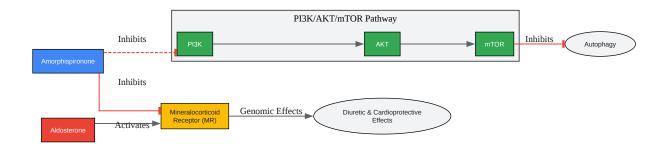
The conversion of crystalline **Amorphispironone** to an amorphous solid dispersion results in significant changes to its physicochemical properties. The table below summarizes the key differences between the crystalline drug and the optimized ASD formulation.



Property	Crystalline Amorphispironone	Amorphispironone ASD (25% Drug Load)
Physical State	Crystalline Solid	Amorphous Powder
Appearance	White Crystalline Powder	White to Off-White Powder
Aqueous Solubility	~0.028 mg/mL	~1.2 mg/mL (apparent)
Particle Size (D50)	25.4 μm	5.2 μm
Glass Transition (Tg)	N/A (Melting Point ~205°C)	115°C
Physical Stability	Stable	Stable for >12 months at 40°C/75% RH

Mechanism of Action and Signaling Pathway

Amorphispironone acts as a competitive antagonist to the mineralocorticoid receptor (MR), similar to spironolactone.[4][5] By blocking this receptor, it inhibits the effects of aldosterone in the distal tubules and collecting ducts of the kidneys. This leads to a diuretic effect by preventing sodium and water reabsorption and promoting potassium retention.[5][6] Recent studies also suggest that this pathway intersects with key cellular signaling cascades, such as the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[7] Inhibition of this pathway may contribute to additional therapeutic effects.[7]





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Figure 1: Amorphispironone's primary action is inhibiting the Mineralocorticoid Receptor.

Experimental Protocols Protocol for Preparation of Amorphispironone ASD by Spray Drying

This protocol describes the preparation of an amorphous solid dispersion of **Amorphispironone** with a hydrophilic polymer, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS).

Materials:

- Crystalline Amorphispironone
- HPMCAS (e.g., HF grade)
- Dichloromethane (DCM)
- Methanol
- Spray Dryer (e.g., Büchi B-290)

Procedure:

- Prepare a 5% (w/v) solution of **Amorphispironone** and HPMCAS in a 1:1 mixture of DCM and methanol. The drug-to-polymer ratio can be varied (e.g., 1:3 for 25% drug loading).
- Stir the solution at room temperature until all components are fully dissolved, resulting in a clear solution.
- Set up the spray dryer with the following parameters (parameters may need optimization):
 - Inlet Temperature: 80°C
 - Aspirator Rate: 85% (~35 m³/h)



Pump Rate: 10% (~3 mL/min)

Nozzle Gas Flow: 473 L/h

- Pump the feed solution through the atomizer into the drying chamber.
- The solvent rapidly evaporates, forming dry particles of the **Amorphispironone** ASD, which are collected in the cyclone separator.
- Collect the resulting powder and dry it further in a vacuum oven at 40°C for 24 hours to remove residual solvent.
- Store the final ASD powder in a desiccator at room temperature.

Protocol for Physicochemical Characterization of ASD

- a) Differential Scanning Calorimetry (DSC):
- Accurately weigh 3-5 mg of the Amorphispironone ASD powder into an aluminum DSC pan.
- Seal the pan hermetically.
- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.
- Analyze the resulting thermogram for a single glass transition (Tg) temperature, which
 confirms the amorphous state and miscibility of the drug and polymer. The absence of a
 melting endotherm for crystalline Amorphispironone indicates a fully amorphous system.[8]
- b) X-Ray Powder Diffraction (XRPD):
- Place a thin layer of the ASD powder on a sample holder.
- Scan the sample using a diffractometer with Cu Kα radiation over a 2θ range of 5° to 40°.
- The absence of sharp Bragg peaks in the diffractogram, and the presence of a characteristic "halo" pattern, confirms the amorphous nature of the material.[9]



- c) Scanning Electron Microscopy (SEM):
- Mount a small amount of the ASD powder onto an aluminum stub using double-sided carbon tape.
- Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
- Image the sample in the SEM at various magnifications to observe the particle morphology and surface characteristics. Spray-dried ASDs typically appear as collapsed or spherical particles.[10]

Protocol for In Vitro Drug Release Study

This protocol evaluates the dissolution and release profile of **Amorphispironone** from the ASD formulation under simulated physiological conditions.

Materials:

- USP Apparatus II (Paddle Apparatus)
- Dissolution Medium: pH 6.8 phosphate buffer (900 mL)
- Amorphispironone ASD capsules (filled with a quantity equivalent to 50 mg of Amorphispironone)
- Crystalline **Amorphispironone** powder (50 mg)
- · HPLC system for quantification

Procedure:

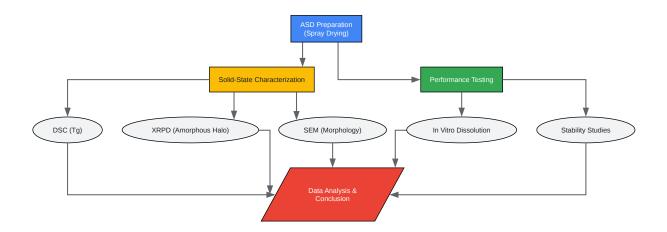
- Pre-heat the dissolution medium to 37 ± 0.5 °C in the dissolution vessels.
- Set the paddle speed to 75 RPM.
- Place one Amorphispironone ASD capsule (or 50 mg of crystalline drug as a control) into each vessel.



- At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL aliquots of the dissolution medium.
- Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated medium.
- Filter the samples through a 0.45 μm syringe filter.
- Analyze the concentration of Amorphispironone in each sample using a validated HPLC method.
- Plot the cumulative percentage of drug released versus time to generate the dissolution profile.

Experimental and Formulation Workflow

The development and evaluation of the **Amorphispironone** ASD formulation follows a logical progression from preparation to detailed characterization and performance testing.



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Figure 2: Workflow for **Amorphispironone** ASD development and evaluation.

Summary of Quantitative Data

Table 1: Formulation and Characterization of Amorphispironone ASDs

Different drug-to-polymer ratios were prepared to optimize the formulation. The following table summarizes the key characterization data for these formulations.

Formulation ID	Drug:Polym er Ratio	Drug Loading (%)	Encapsulati on Efficiency (%)	Particle Size (D50, μm)	Tg (°C)
ASD-F1	1:5	16.7	98.2 ± 1.5	4.8 ± 0.3	121.5
ASD-F2	1:3	25.0	99.1 ± 0.8	5.2 ± 0.4	115.0
ASD-F3	1:2	33.3	97.5 ± 2.1	6.1 ± 0.6	108.2

Data are presented as mean \pm standard deviation (n=3). ASD-F2 was selected as the lead formulation due to high drug loading and optimal physical properties.

Table 2: In Vitro Drug Release Profile

The cumulative drug release of the optimized formulation (ASD-F2) was compared against the crystalline drug in pH 6.8 phosphate buffer.

Time (minutes)	% Release Crystalline Drug	% Release Amorphispironone ASD-F2
5	2.1 ± 0.5	45.3 ± 3.1
15	6.8 ± 1.1	78.9 ± 2.5
30	11.5 ± 1.9	92.1 ± 1.8
60	15.3 ± 2.4	95.4 ± 1.2
120	18.9 ± 3.1	96.2 ± 0.9



Data are presented as mean \pm standard deviation (n=3).

Conclusion

The amorphous solid dispersion of **Amorphispironone** (ASD-F2) successfully transformed the poorly soluble crystalline drug into a stable, amorphous form. This formulation demonstrated a dramatic increase in the in vitro dissolution rate, with over 90% of the drug released within 30 minutes, compared to less than 15% for the crystalline form. The enhanced dissolution suggests a high potential for improved oral bioavailability. The provided protocols offer a robust framework for the preparation, characterization, and evaluation of **Amorphispironone** ASDs for researchers and drug development professionals.

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